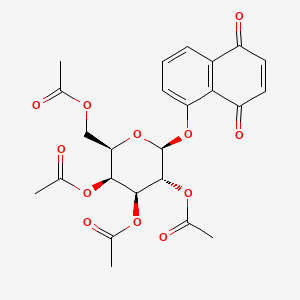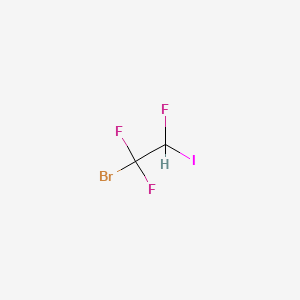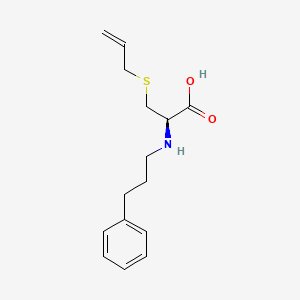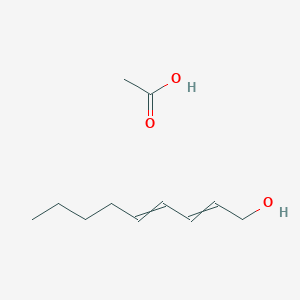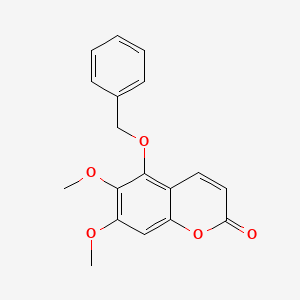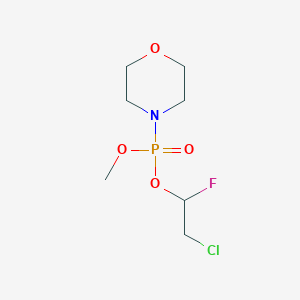
2-Chloro-1-fluoroethyl methyl morpholin-4-ylphosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-1-fluoroethyl methyl morpholin-4-ylphosphonate is an organophosphorus compound that has garnered interest in various fields of scientific research due to its unique chemical properties. This compound is characterized by the presence of a chloro and fluoro substituent on an ethyl group, which is further connected to a morpholine ring through a phosphonate group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-fluoroethyl methyl morpholin-4-ylphosphonate typically involves the reaction of 2-chloro-1-fluoroethanol with methyl morpholin-4-ylphosphonate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product in high yield.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and real-time monitoring systems can help in optimizing reaction conditions and scaling up the production process efficiently.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-1-fluoroethyl methyl morpholin-4-ylphosphonate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloro and fluoro substituents can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the phosphorus atom.
Hydrolysis: The phosphonate group can be hydrolyzed under acidic or basic conditions to yield corresponding phosphonic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved using sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide yields the corresponding azido derivative, while oxidation with hydrogen peroxide results in the formation of phosphine oxides.
Aplicaciones Científicas De Investigación
2-Chloro-1-fluoroethyl methyl morpholin-4-ylphosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organophosphorus compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the context of phosphonate-based enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, especially in the treatment of diseases involving dysregulated enzyme activity.
Industry: It is used in the development of novel materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-Chloro-1-fluoroethyl methyl morpholin-4-ylphosphonate involves its interaction with specific molecular targets, such as enzymes. The compound can act as an inhibitor by binding to the active site of the enzyme, thereby preventing the substrate from accessing the catalytic site. This inhibition can occur through covalent modification of the enzyme or by forming a stable non-covalent complex.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloroethyl methyl morpholin-4-ylphosphonate
- 1-Fluoroethyl methyl morpholin-4-ylphosphonate
- 2-Bromo-1-fluoroethyl methyl morpholin-4-ylphosphonate
Uniqueness
2-Chloro-1-fluoroethyl methyl morpholin-4-ylphosphonate is unique due to the presence of both chloro and fluoro substituents, which impart distinct reactivity and stability compared to similar compounds. The combination of these substituents enhances its potential as a versatile intermediate in organic synthesis and as a potent enzyme inhibitor.
Propiedades
Número CAS |
66372-29-0 |
|---|---|
Fórmula molecular |
C7H14ClFNO4P |
Peso molecular |
261.61 g/mol |
Nombre IUPAC |
4-[(2-chloro-1-fluoroethoxy)-methoxyphosphoryl]morpholine |
InChI |
InChI=1S/C7H14ClFNO4P/c1-12-15(11,14-7(9)6-8)10-2-4-13-5-3-10/h7H,2-6H2,1H3 |
Clave InChI |
QFUQOYBDDQDVEI-UHFFFAOYSA-N |
SMILES canónico |
COP(=O)(N1CCOCC1)OC(CCl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




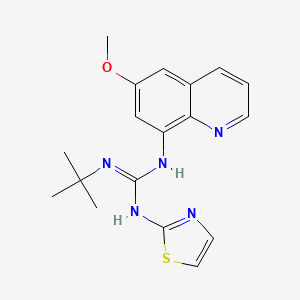
![Imidazo[4,5-d]imidazole-2,5(1H,3H)-dione, tetrahydro-1,3-bis(hydroxymethyl)-](/img/structure/B14472724.png)


silane](/img/structure/B14472747.png)
